Adenosine A₂B Receptor Binding Affinity: Target Compound vs. Reference Antagonist PSB-603
The target compound was evaluated in a radioligand displacement assay against the human adenosine A₂B receptor, yielding a Ki value > 1,000 nM [1]. In comparison, the high-affinity A₂B antagonist PSB-603 achieves a Ki of 0.553 nM under analogous conditions [2]. The >1,800-fold difference in binding affinity defines the target compound as a low-affinity ligand, categorizing it as a screening hit requiring further optimization or as a tool for assessing nonspecific binding contributions in adenosine receptor assays [3].
| Evidence Dimension | Adenosine A₂B receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki > 1,000 nM |
| Comparator Or Baseline | PSB-603: Ki = 0.553 nM |
| Quantified Difference | >1,800-fold lower affinity for the target compound |
| Conditions | Displacement of [³H]PSB603 from recombinant human adenosine A₂B receptor expressed in HEK293 cells |
Why This Matters
Quantifying the binding affinity gap enables procurement decisions: the target compound serves as a low-affinity control or inactive comparator, not as a potent A₂B antagonist.
- [1] BindingDB Entry BDBM50537258 / ChEMBL4580206. Affinity Data: Ki > 1.00E+3 nM for human adenosine A₂B receptor. Available at: http://bdb8.ucsd.edu (Accessed 2026-05-08). View Source
- [2] Bertin Bioreagent. PSB-603 Product Information: Ki = 0.553 nM for adenosine A₂B receptor. Available at: https://www.bertin-bioreagent.com (Accessed 2026-05-08). View Source
- [3] Müller, C. E. & Jacobson, K. A. (2011). Recent developments in adenosine receptor ligands and their therapeutic potential. Biochimica et Biophysica Acta – Biomembranes, 1808(5), 1290–1308. (Class-level context for adenosine receptor SAR.) View Source
